molecular formula C22H28N2O3S B4760115 1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE

1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE

Cat. No.: B4760115
M. Wt: 400.5 g/mol
InChI Key: GAXXEURUHOJHHR-UHFFFAOYSA-N
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Description

1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a phenyl group

Preparation Methods

The synthesis of 1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reaction of 1-benzoylpiperazine with 3-methylbutanesulfonyl chloride under basic conditions to introduce the sulfonyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl rings, allowing for further functionalization. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(3-METHYLBUTANESULFONYL)BENZOYL]-4-PHENYLPIPERAZINE can be compared with similar compounds such as:

    1-Benzoylpiperazine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    4-Phenylpiperazine: Lacks the benzoyl and sulfonyl groups, leading to different chemical properties and applications.

    Sulfonyl-substituted benzoic acids: These compounds share the sulfonyl group but differ in the presence of the piperazine ring, affecting their overall properties.

Properties

IUPAC Name

[2-(3-methylbutylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18(2)12-17-28(26,27)21-11-7-6-10-20(21)22(25)24-15-13-23(14-16-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXXEURUHOJHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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